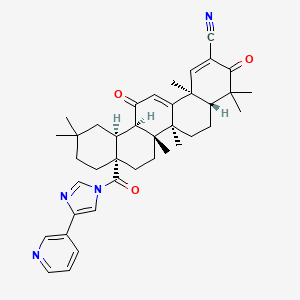
CDDO-3P-Im
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CDDO-3P-Im,也称为1-[2-氰基-3,12-二氧代齐墩果-1,9(11)-二烯-28-酰基]-4-(吡啶-3-基)-1H-咪唑,是一种合成的三萜类化合物,衍生自齐墩果酸。它是CDDO-咪唑的类似物,已显示出具有化学预防特性。 这种化合物以其在小鼠模型中减小和降低肺肿瘤大小和严重程度的能力而闻名,并且是坏死性凋亡的口服活性抑制剂,使其成为缺血/再灌注研究中宝贵的化合物 .
准备方法
CDDO-3P-Im 的合成涉及通过一系列化学反应对齐墩果酸进行修饰。合成路线通常包括在齐墩果酸骨架上引入氰基和咪唑基。反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂,并且需要精确控制温度和 pH 以确保获得所需的产物。
化学反应分析
CDDO-3P-Im 会经历各种化学反应,包括:
氧化: 这种化合物可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的生物活性。
还原: 还原反应可以修饰化合物上的官能团,从而可能改变其活性。
取代: 取代反应可以引入新的官能团,增强或改变其性质。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 这些反应产生的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
Key Mechanisms:
- Induction of Antioxidant Enzymes: CDDO-3P-Im enhances the expression of antioxidant genes, leading to increased levels of reduced glutathione in cells .
- Inhibition of Inflammation: The compound suppresses the production of pro-inflammatory mediators such as nitric oxide in macrophages .
- Promotion of Cell Differentiation: At low concentrations, this compound induces differentiation in leukemia cells, showcasing its potential in hematological malignancies .
Applications in Cancer Research
This compound has demonstrated significant efficacy in preclinical models for various types of cancer:
Lung Cancer
In mouse models, this compound has been shown to reduce both the size and severity of lung tumors. Treatment with doses ranging from 50 to 200 mg/kg resulted in a marked decrease in tumor incidence and size . The compound's ability to elevate heme oxygenase-1 levels suggests a mechanism involving enhanced cellular protection against tumorigenesis.
Breast Cancer
Research indicates that this compound may also delay the development of breast cancer in genetically predisposed mice. Its chemopreventive properties are attributed to its ability to modulate inflammatory responses and induce apoptosis in malignant cells .
Neuroprotective Effects
Recent studies highlight the neuroprotective properties of this compound, particularly in models of Alzheimer's disease:
Amyloid Beta Reduction
In experiments involving transgenic mice models for Alzheimer's disease, treatment with this compound led to a significant reduction in amyloid beta levels, specifically Aβ42, which is associated with plaque formation . This reduction correlates with enhanced expression of NRF2-targeted genes that contribute to neuronal health.
Mechanistic Insights
The compound's neuroprotective effects are believed to stem from its ability to upregulate antioxidant defenses and promote cellular resilience against neurotoxic insults .
Case Studies
Several case studies have demonstrated the effectiveness of this compound across different research settings:
作用机制
CDDO-3P-Im 通过多种分子靶点和途径发挥作用。已知它会激活核因子红系 2 相关因子 2 (Nrf2) 途径,导致抗氧化反应基因(如血红素加氧酶-1 (HO-1) 和 NAD(P)H:醌还原酶 (NQO1))的上调。这种激活有助于保护细胞免受氧化应激和炎症。 此外,this compound 通过靶向这种细胞死亡形式中涉及的特定蛋白质来抑制坏死性凋亡 .
相似化合物的比较
生物活性
CDDO-3P-Im (also known as CDDO-3-phenyl imidazolide) is a synthetic triterpenoid compound that has garnered attention for its potential therapeutic applications, particularly in cancer and liver diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound operates primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. The activation of Nrf2 leads to the upregulation of various cytoprotective genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory and antioxidant properties.
Key Findings:
- Nrf2 Activation : Studies have shown that this compound induces the expression of HO-1 in a dose-dependent manner, enhancing cellular resistance to oxidative stress .
- Cellular Protection : In vitro experiments demonstrated that this compound protects hepatocytes from apoptosis induced by hypoxia/reoxygenation (H/R) injury by increasing the expression of anti-apoptotic proteins such as Bcl2 and Bcl-xl .
Effects on Cellular Processes
The biological activity of this compound extends to various cellular processes including apoptosis, autophagy, and inflammation.
Apoptosis
This compound has been shown to significantly reduce apoptosis in liver cells subjected to ischemia/reperfusion injury. This effect is mediated by:
- Reduction in Cleaved Caspase-3 : Immunohistochemistry revealed decreased levels of cleaved caspase-3 in treated groups compared to controls .
- Increased Anti-Apoptotic Proteins : Enhanced expression of Bcl2 and Bcl-xl was observed, correlating with reduced apoptosis rates .
Autophagy
The compound also modulates autophagy, a critical process for cellular homeostasis:
- Increased Autophagic Activity : this compound treatment resulted in elevated levels of LC3b-II, indicating enhanced autophagy flux during H/R injury .
- Inhibition Studies : Using pharmacological inhibitors like 3-methyladenine (3-MA), researchers demonstrated that blocking autophagy led to increased cell death in this compound treated cells, highlighting the importance of autophagy in mediating its protective effects .
Case Studies
Several studies have explored the clinical implications of this compound:
- Liver Injury Models : In animal models of liver ischemia/reperfusion injury, this compound significantly improved survival rates and reduced liver damage markers such as serum ALT/AST levels. Histological examination showed decreased necrotic areas in treated groups compared to controls .
- Cancer Research : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of inflammatory pathways and induction of apoptosis in cancer cell lines. Its potential as a chemopreventive agent is being investigated further .
Summary Table of Biological Activities
属性
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKRPLQWYWDFQN-CXUPGZSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













